

# Application Notes and Protocols for CDK2-IN-3 in Murine Models

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## Compound of Interest

Compound Name: CDK2-IN-3

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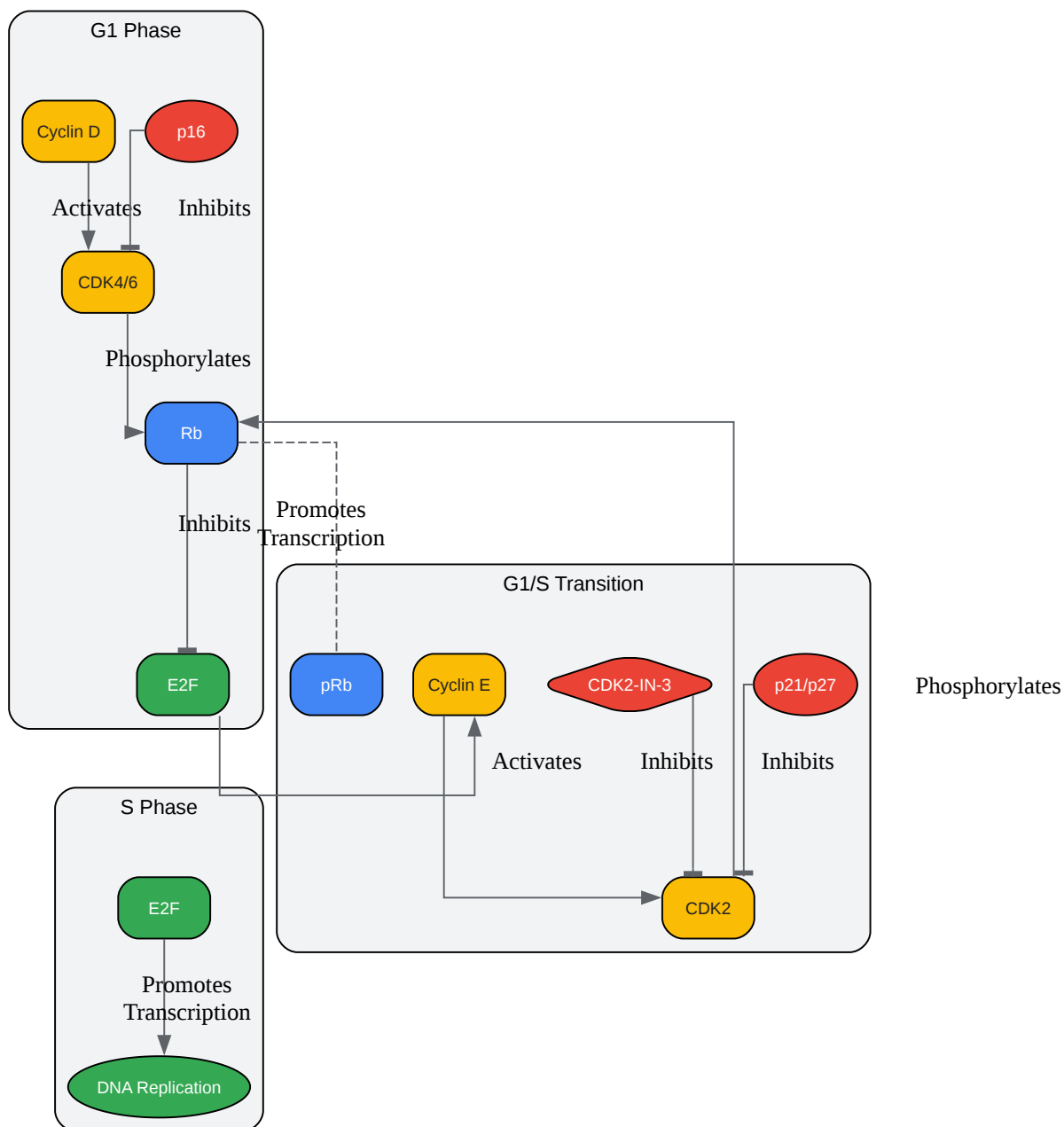
For Researchers, Scientists, and Drug Development Professionals

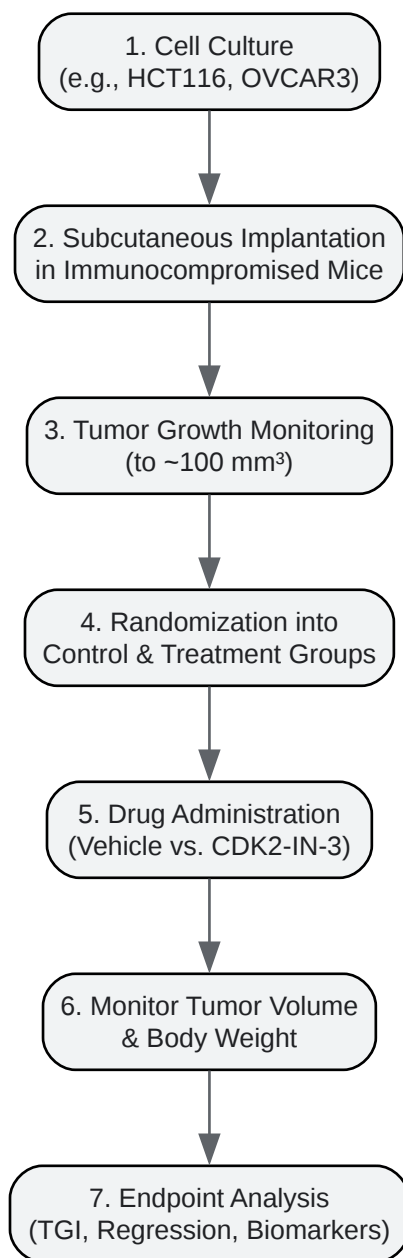
## Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition, making it a compelling target for therapeutic intervention in various cancers.[1] **CDK2-IN-3** is a potent and selective inhibitor of CDK2 with an IC50 of 60 nM.[2] In vitro studies have demonstrated its ability to block the G1/S transition and protect cells from chemotherapy-induced cytotoxicity.[2] While comprehensive in vivo data for **CDK2-IN-3** in mice is limited, this document provides detailed protocols and application notes based on established methodologies for evaluating CDK2 inhibitors in murine models. These guidelines are intended to serve as a starting point for researchers designing preclinical studies with **CDK2-IN-3**.

## Mechanism of Action and Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle.[1] The CDK2/Cyclin E complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[1] E2F then activates the transcription of genes essential for DNA replication.[1] **CDK2-IN-3** exerts its therapeutic effect by inhibiting the kinase activity of CDK2, thereby preventing Rb phosphorylation and inducing cell cycle arrest at the G1/S checkpoint.[3]





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## References

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- 3. What are CDK2 inhibitors and how do they work? [[synapse.patsnap.com](https://synapse.patsnap.com)]
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